3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1,2-dihydroquinoxalin-2-one is a heterocyclic compound that contains both oxadiazole and quinoxaline moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1,2-dihydroquinoxalin-2-one typically involves the formation of the oxadiazole ring followed by its attachment to the quinoxaline moiety. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . This forms the 1,3,4-oxadiazole ring, which can then be further reacted with various substituted piperazines and piperidines to obtain the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The hydrogen atoms on the quinoxaline ring can be substituted with various functional groups to modify the compound’s properties.
Condensation: The compound can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Condensation: Acidic or basic catalysts are often used to facilitate condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoxaline ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antimicrobial activity against various bacterial and fungal strains.
Medicine: Its potential therapeutic applications include antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1,2-dihydroquinoxalin-2-one exerts its effects involves interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of cell membrane integrity . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: This compound also contains the oxadiazole ring and has shown significant antimicrobial activity.
1,3,4-Oxadiazole derivatives: These compounds are known for their broad spectrum of biological activities including antibacterial, antifungal, and anticancer properties.
Uniqueness
What sets 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1,2-dihydroquinoxalin-2-one apart is its unique combination of the oxadiazole and quinoxaline moieties, which may confer enhanced biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C10H6N4O2S |
---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H6N4O2S/c15-8-7(9-13-14-10(17)16-9)11-5-3-1-2-4-6(5)12-8/h1-4H,(H,12,15)(H,14,17) |
InChI Key |
GEBYPNYIFVTDPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=NNC(=S)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.